molecular formula C19H18F3N3O3S B2542706 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252912-26-7

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2542706
CAS No.: 1252912-26-7
M. Wt: 425.43
InChI Key: HJIIDVBVJLAUMT-UHFFFAOYSA-N
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound notable for its intricate structure, comprising a thieno[3,2-d]pyrimidine core and an acetamide group. With multifaceted applications across various scientific fields, its molecular architecture suggests potential as a lead compound in drug discovery and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the condensation of thieno[3,2-d]pyrimidine derivatives with 3-(trifluoromethyl)phenyl acetic acid. The reaction is facilitated by the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild temperature and neutral pH conditions to enhance yield and purity.

Industrial Production Methods

Industrial production often scales up these laboratory techniques, with optimizations for cost-effectiveness and efficiency. This may include continuous flow synthesis and advanced purification methods such as crystallization and chromatography to achieve high yields and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: : Can lead to the formation of hydroxylated derivatives.

  • Reduction: : Typically results in the removal of the carbonyl group, yielding alcohols or amines.

  • Substitution: : Can be halogenated, nitrated, or alkylated depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary widely but often involve solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium on carbon.

Major Products Formed

Products formed from these reactions include hydroxyl, amino, and substituted thieno[3,2-d]pyrimidine derivatives, each potentially contributing different pharmacological or industrial properties.

Scientific Research Applications

In Chemistry

Used as a precursor in the synthesis of complex organic molecules, especially in the design of new materials and pharmaceuticals.

In Biology

Explored for its potential as an enzyme inhibitor, modulating biochemical pathways crucial to cellular processes.

In Medicine

Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, and antiviral activities.

In Industry

Applied in the development of high-performance materials, such as polymers and coatings, due to its structural rigidity and stability.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. This binding typically occurs through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting downstream signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-Dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-methylphenyl]acetamide

Uniqueness

While structurally related, 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the butyl group and trifluoromethyl phenyl moiety, which confer distinctive physicochemical properties and biological activities not observed in its analogs.

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Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c1-2-3-8-24-17(27)16-14(7-9-29-16)25(18(24)28)11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10,16H,2-3,8,11H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICPVZYLRGCBNB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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